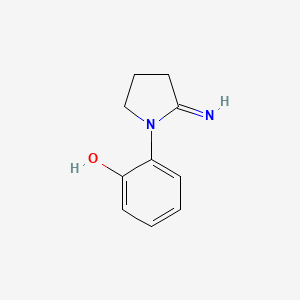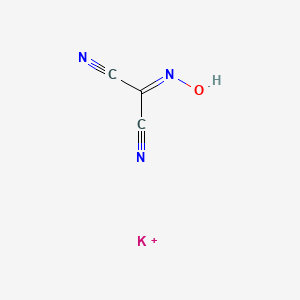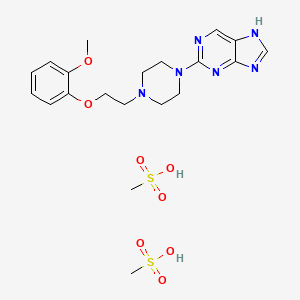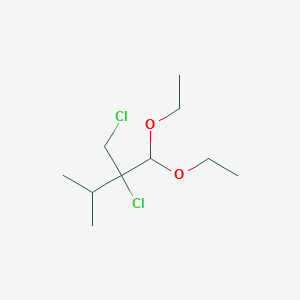![molecular formula C15H12BrN3O3 B14141465 (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 372089-11-7](/img/structure/B14141465.png)
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) connecting two aromatic rings, one of which is substituted with a bromine atom and a prop-2-en-1-yloxy group, while the other is substituted with a nitro group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves the following steps:
Bromination: The starting material, 2-(prop-2-en-1-yloxy)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-2-(prop-2-en-1-yloxy)phenol.
Diazotization: The brominated phenol is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl2) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: The bromine atom can be substituted with nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or hydrogenation over palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- (E)-1-[3-chloro-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[3-iodo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[3-methyl-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
特性
CAS番号 |
372089-11-7 |
|---|---|
分子式 |
C15H12BrN3O3 |
分子量 |
362.18 g/mol |
IUPAC名 |
(3-bromo-2-prop-2-enoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-10-22-15-13(16)4-3-5-14(15)18-17-11-6-8-12(9-7-11)19(20)21/h2-9H,1,10H2 |
InChIキー |
PZFPURCGTVFMQT-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C=CC=C1Br)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







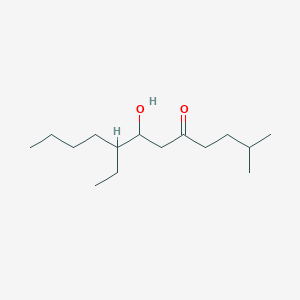
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
